3-Methyl-2-nitrophenol

Description

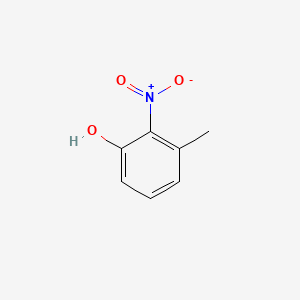

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIORDSKCCHRSSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197716 | |

| Record name | 3-Methyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4920-77-8 | |

| Record name | 3-Methyl-2-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4920-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004920778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4920-77-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-2-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4QBB2L3C0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Regioselective Synthesis of 3-Methyl-2-nitrophenol from m-Cresol

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis of 3-methyl-2-nitrophenol from meta-cresol (m-cresol). Moving beyond a simple recitation of steps, this guide delves into the mechanistic principles, strategic considerations for achieving regioselectivity, and a field-proven experimental protocol designed for reproducibility and optimization.

Strategic Imperative: The Challenge of Direct Nitration

This compound is a valuable synthetic intermediate, notably in the development of agrochemicals and specialty materials.[1][2] Its synthesis, however, presents a classic chemical challenge: controlling the position of electrophilic substitution on a highly activated aromatic ring.

The direct nitration of m-cresol is notoriously non-selective.[1][3] The starting material possesses two activating groups: a hydroxyl (-OH) and a methyl (-CH₃). Both are ortho, para-directors in electrophilic aromatic substitution. This leads to the concurrent formation of a mixture of mononitrated isomers—this compound, 3-methyl-4-nitrophenol, and 3-methyl-6-nitrophenol (also known as 5-methyl-2-nitrophenol)—along with dinitrated and polynitrated species.[3][4] Furthermore, the strong oxidizing nature of common nitrating agents (e.g., nitric acid) can degrade the sensitive phenol ring, resulting in the formation of tars and quinone-like byproducts, which complicates purification and significantly lowers the yield of the desired product.[4][5]

To overcome these obstacles, a robust and regioselective synthetic strategy is not just preferred; it is essential. This guide focuses on a validated multi-step approach that utilizes a temporary directing group to achieve a high-yield, high-purity synthesis of the target 2-nitro isomer.

Mechanistic Underpinnings: Controlling Electrophilic Attack

The core of this synthesis is the electrophilic aromatic substitution reaction, wherein the nitronium ion (NO₂⁺), typically generated in situ from a mixture of nitric and sulfuric acids, acts as the electrophile.[4][6] The hydroxyl group of m-cresol is a powerful activating group, strongly directing incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). The methyl group provides weaker activation, also directing to its ortho and para positions (positions 2, 4, and 6). The confluence of these directing effects is what leads to the problematic isomer mixture in direct nitration.

Caption: Comparison of direct vs. directed synthesis pathways.

The key to a selective synthesis lies in temporarily deactivating or sterically hindering the more reactive 4- and 6-positions, thereby guiding the nitronium ion preferentially to the 2-position. This is effectively achieved by introducing a bulky, reversible blocking group: the sulfonic acid moiety (-SO₃H). The sulfonation-nitration-desulfonation sequence is a well-established and reliable method for producing this compound.[3][7]

Validated Experimental Protocol

This protocol is a self-validating system. Each stage is designed to produce a distinct intermediate, the successful formation of which is critical for the subsequent step. Careful control of reaction parameters, particularly temperature, is paramount to suppress side reactions.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Molar Eq. | Key Considerations |

| m-Cresol | C₇H₈O | 108.14 | 1.0 | Ensure >98% purity. |

| Fuming Sulfuric Acid | H₂SO₄ + SO₃ | - | ~2.0 | (20% Oleum) Handle with extreme caution in a fume hood. |

| Nitric Acid (70%) | HNO₃ | 63.01 | ~1.1 | Strong oxidizer. |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | - | Used for nitrating mix and desulfonation. |

| Dichloromethane | CH₂Cl₂ | 84.93 | - | Extraction solvent. |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | For neutralization. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | Drying agent. |

Step-by-Step Methodology

Caption: Step-by-step experimental workflow for the synthesis.

Part 1: Sulfonation (Blocking the 4- and 6-positions)

-

In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place m-cresol (1.0 eq).

-

Cool the flask in an ice-water bath.

-

Slowly add fuming sulfuric acid (~2.0 eq) dropwise, ensuring the internal temperature does not exceed 20°C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, then heat to 100-120°C for 2 hours to ensure the formation of the thermodynamically stable sulfonic acid adducts, primarily at the 4- and 6-positions.[8]

-

Cool the resulting viscous solution to below 0°C in an ice-salt bath in preparation for the next step.

Part 2: Nitration of the Sulfonated Intermediate

-

Prepare the Nitrating Mixture: In a separate beaker cooled in an ice-salt bath, slowly add 70% nitric acid (1.1 eq) to concentrated (98%) sulfuric acid (2-3 vol. relative to HNO₃). Maintain the temperature below 5°C throughout this addition.[4]

-

Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred, cold sulfonated m-cresol solution from Part 1. Critically, maintain the internal reaction temperature between -5°C and 0°C.[4] A temperature excursion can lead to unwanted side reactions.

-

After the addition is complete, allow the mixture to stir at 0°C for an additional 60 minutes. Monitor the reaction's progress via Thin Layer Chromatography (TLC) if desired, though this can be challenging with highly acidic reaction mixtures.

Part 3: Desulfonation and Work-up

-

Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will hydrolyze the excess acid and begin the desulfonation process.

-

Hydrolysis: Gently heat the aqueous mixture to 50-60°C and maintain for 1-2 hours to ensure complete removal of the sulfonic acid group.

-

Cool the mixture to room temperature. The product may precipitate as a yellow solid or oil.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

-

Combine the organic layers and wash sequentially with cold water and a saturated sodium bicarbonate solution (to remove residual acid), followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Part 4: Purification

The crude product will be a mixture containing primarily this compound along with other isomers. Purification is most effectively achieved using flash column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 5% ethyl acetate/hexanes) and gradually increase the polarity.

-

Separation: The 2-nitro isomer (ortho-nitrocresol) is less polar than the 4- and 6-nitro isomers due to intramolecular hydrogen bonding between the -OH and -NO₂ groups.[9] It will therefore elute from the column first.

-

Collect fractions and analyze by TLC to identify and combine those containing the pure product.

-

Evaporate the solvent from the combined pure fractions to obtain this compound as a yellow solid.[2]

Product Characterization

The identity and purity of the final compound should be confirmed through standard analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₃ | [10][11] |

| Molecular Weight | 153.14 g/mol | [12] |

| Appearance | Yellow Solid | [2] |

| Melting Point | 35-39 °C | [2] |

| Boiling Point | 106-108 °C / 9.5 mmHg | [2] |

| ¹H NMR (CDCl₃) | δ ~10.2 (s, 1H, OH), ~7.3 (d, 1H), ~6.9 (t, 1H), ~6.7 (d, 1H), ~2.5 (s, 3H, CH₃) | [13] |

| IR Spectrum | Key peaks for O-H, Ar-H, C=C (aromatic), N-O (nitro group) stretches. | [10] |

| Mass Spectrum (EI) | Molecular ion peak (M⁺) at m/z = 153. | [11] |

Troubleshooting and Optimization

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Low Overall Yield | Incomplete sulfonation or desulfonation. Oxidation during nitration. | Ensure sufficient time and temperature for sulfonation/desulfonation steps. Maintain strict temperature control (<0°C) during nitration.[4] |

| High Yield of Dinitro Byproducts | Excess nitrating agent used. Reaction temperature too high. | Use a molar ratio of nitric acid closer to 1:1.[4] Ensure the ice-salt bath is effective and addition is slow. |

| Poor Isomer Selectivity | Ineffective blocking by sulfonation. | Confirm sulfonation conditions are sufficient to direct substitution (time and temperature). A large excess of sulfuric acid can sometimes favor 2-nitro formation even in direct nitration, but the blocking group method is more reliable.[4] |

| Dark, Tarry Crude Product | Significant oxidation of the cresol ring. | Lower the nitration temperature further (e.g., to -10°C). Ensure the rate of addition of the nitrating mix is very slow.[4] |

Conclusion

The synthesis of this compound from m-cresol exemplifies the necessity of strategic chemical planning to control reactivity and achieve selectivity. While direct nitration is a facile but messy approach yielding a challenging mixture of products, the sulfonation-nitration-desulfonation pathway provides a robust and reliable method for directing the electrophilic attack to the desired 2-position. By temporarily blocking the more reactive sites on the aromatic ring, this methodology transforms a non-selective reaction into a predictable and high-yield synthesis, delivering a valuable chemical intermediate with high purity.

References

-

Chemistry Stack Exchange. (2024). Phenol reaction with nitration mixture. [Link]

-

Eto, M., & Oshima, Y. (1978). Studies on the Nitration of m-Cresol. A New Selective Method for the Preparation of 3-Methyl-6-nitrophenol. Journal of the Agricultural Chemical Society of Japan, 52(7), 269-275. [Link]

-

Quora. (2019). What is the mechanism of nitrosation of phenol?[Link]

-

BYJU'S. Electrophilic Substitution Reactions of Phenols. [Link]

-

Reddit. (2015). Trinitration of phenols. [Link]

-

ResearchGate. (n.d.). The nitration of m-cresol using 69% nitric acid with or without silica gel. [Link]

-

PrepChem.com. Synthesis of this compound. [Link]

-

Vedantu. Nitration of phenol is an example of a Nucleophilic class 12 chemistry CBSE. [Link]

-

NIST WebBook. This compound IR Spectrum. [Link]

- Google Patents. (1975).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 21026, this compound. [Link]

-

NIST WebBook. This compound Mass Spectrum. [Link]

-

UKEssays. (2017). Synthesis and Purification of Nitrophenols. [Link]

- Google Patents. (1974).

- Google Patents. (1978).

-

Journal of the Chemical Society, Perkin Transactions 2. (1978). Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid. [Link]

-

ResearchGate. (n.d.). Some reported examples of the nitration of m-cresol under various conditions. [Link]

- Google Patents. (1974).

- Google Patents. (1975).

-

Organic Syntheses. m-NITROPHENOL. [Link]

-

YouTube. (2022). Para Nitrophenol Isolation and Analysis. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. This compound | 4920-77-8 [chemicalbook.com]

- 3. US3987113A - Preparation of 5-methyl-2-nitrophenol - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Nitration of phenol is an example of a Nucleophilic class 12 chemistry CBSE [vedantu.com]

- 7. prepchem.com [prepchem.com]

- 8. quora.com [quora.com]

- 9. ukessays.com [ukessays.com]

- 10. This compound [webbook.nist.gov]

- 11. This compound [webbook.nist.gov]

- 12. This compound | C7H7NO3 | CID 21026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound(4920-77-8) 1H NMR spectrum [chemicalbook.com]

physicochemical properties of 3-Methyl-2-nitrophenol

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methyl-2-nitrophenol

Abstract: This guide provides a comprehensive technical overview of the (CAS No. 4920-77-8). Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, core physical and chemical properties, and spectroscopic profile. Furthermore, it outlines detailed, field-proven experimental protocols for the characterization of this molecule, emphasizing the causality behind methodological choices. The narrative is grounded in authoritative references to ensure scientific integrity and provides practical insights into the handling, reactivity, and applications of this versatile chemical intermediate.

Compound Identification and Molecular Structure

This compound, also known as 2-Nitro-m-cresol, is an aromatic organic compound featuring a phenol ring substituted with a methyl group and a nitro group at positions 3 and 2, respectively.[1] This substitution pattern, particularly the ortho-positioning of the nitro group relative to the hydroxyl group, gives rise to specific chemical behaviors, including the potential for intramolecular hydrogen bonding.[2] Such structural nuances are critical as they directly influence the compound's physical properties, reactivity, and spectral characteristics.

Key Identifiers:

-

IUPAC Name: this compound

-

Synonyms: 2-Nitro-m-cresol, 3-Hydroxy-2-nitrotoluene, 2-Hydroxy-6-methylnitrobenzene[2][3][4]

-

CAS Number: 4920-77-8

-

Molecular Formula: C₇H₇NO₃[4]

-

InChI Key: QIORDSKCCHRSSD-UHFFFAOYSA-N

Caption: 2D structure of this compound.

Core Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its application, dictating its behavior in various matrices and reaction conditions. This compound is typically a yellow to orange-brown crystalline solid or low-melting mass.[3] Its properties are summarized below.

| Property | Value | Source(s) |

| Appearance | Yellow to orange-brown crystalline powder or low melting mass | [3] |

| Melting Point | 35-39 °C | [2][3][4] |

| Boiling Point | 106-108 °C at 9.5 mmHg | [3][4] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Water Solubility | 0.02 M | [3] |

| logP (XLogP3) | 2.3 | [3] |

| Flash Point | 225 °F (107.2 °C) | [3] |

| Vapor Pressure | 0.04 mmHg | [3] |

Expert Insights:

-

The melting point range of 35-39 °C is relatively low, suggesting that the intermolecular forces are not exceptionally strong.[2][3][4] This property is a critical indicator of purity; a broad melting range would suggest the presence of impurities.

-

The boiling point is provided at reduced pressure (9.5 mmHg), which is a standard practice for compounds that may decompose at their atmospheric boiling point.[1]

-

A logP value of 2.3 indicates moderate lipophilicity.[3] This suggests the compound will have a preference for partitioning into nonpolar environments (e.g., lipids, organic solvents) over water, a key consideration in drug development for membrane permeability and in environmental science for bioaccumulation potential.

-

The water solubility of 0.02 M is limited, consistent with its logP value.[3] While not highly soluble, this level of solubility can be sufficient for many aqueous-phase reactions or analytical methods.

Spectroscopic and Spectrometric Profile

Spectroscopic analysis is indispensable for confirming the structure and purity of a chemical compound. The key spectral features for this compound are discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the methyl protons. In a solvent like CDCl₃, the hydroxyl proton (OH) often appears as a broad singlet significantly downfield (around 10.1-10.27 ppm) due to deshielding and potential hydrogen bonding.[5] The three aromatic protons will appear in the typical aromatic region (approx. 6.7-7.3 ppm), with their splitting patterns (coupling) revealing their connectivity. The methyl group (CH₃) protons will appear as a singlet further upfield (approx. 2.5-2.6 ppm).[5]

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The aromatic carbons will resonate in the 110-160 ppm range, with the carbons attached to the electron-withdrawing nitro and hydroxyl groups appearing further downfield. The methyl carbon will give a signal at a much higher field (upfield), typically around 15-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the following key absorption bands:

-

O-H Stretch: A broad band typically in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group. The broadness is due to hydrogen bonding.

-

C-H Stretch (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the methyl C-H bonds.

-

N-O Stretch (Nitro Group): Two strong, characteristic bands are expected for the asymmetric and symmetric stretching of the NO₂ group, typically appearing around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

-

C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

The NIST WebBook provides access to the gas-phase IR spectrum for this compound, which can serve as a valuable reference.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound, the electron ionization (EI) mass spectrum would show a molecular ion (M⁺) peak at m/z 153, corresponding to its molecular weight.[7] Common fragmentation patterns for nitrophenols may include the loss of NO, NO₂, and other fragments, leading to characteristic daughter peaks.

Experimental Protocols for Property Determination

To ensure data integrity, standardized and well-understood protocols must be employed. The following sections detail methodologies for characterizing this compound.

Protocol: Determination of Melting Point

Causality: The melting point is a robust, simple indicator of a compound's purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This protocol uses a digital melting point apparatus for precise temperature control and observation.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A small amount is loaded into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of a calibrated digital melting point apparatus.

-

Heating Profile:

-

Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point (approx. 35 °C).

-

Once the temperature is within 10-15 °C of the expected range, reduce the ramp rate to a slow 1-2 °C/min. This slow rate is critical for accurately observing the onset and completion of melting.

-

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid crystal melts (completion). This range is the melting point.

-

Validation: A pure sample should exhibit a sharp melting range of no more than 1-2 °C.

Protocol: ¹H NMR Spectrum Acquisition

Causality: This protocol is designed to obtain a high-resolution proton NMR spectrum for unambiguous structural confirmation. The choice of deuterated chloroform (CDCl₃) as the solvent is based on its ability to dissolve the moderately lipophilic analyte and its minimal interference in the ¹H spectrum.[5] Tetramethylsilane (TMS) is the universally accepted internal standard for referencing the chemical shift to 0 ppm.

Caption: Workflow for ¹H NMR Spectrum Acquisition and Processing.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry NMR tube.

-

Solvent Addition: Using a pipette, add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.

-

Dissolution: Cap the NMR tube and gently invert it until the sample is fully dissolved.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field on the deuterium signal from CDCl₃ and shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 8 or 16) should be averaged to achieve a good signal-to-noise ratio.

-

Data Processing:

-

Apply Fourier transformation to the raw data (Free Induction Decay).

-

Perform phase and baseline corrections to the resulting spectrum.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the area under each peak to determine the relative ratios of protons.

-

Reactivity and Safety Considerations

Understanding the reactivity and hazards of a compound is paramount for safe handling and use in synthesis.

Reactivity Profile:

-

The phenolic hydroxyl group makes the compound weakly acidic and susceptible to reactions like etherification and esterification.

-

The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. It can, however, be reduced to an amino group, making 3-amino-2-methylphenol, a valuable synthetic intermediate.

-

Aromatic nitro compounds can be energetic and may react vigorously or explosively, especially when mixed with strong bases or reducing agents.[8]

Safety and Handling: this compound is classified as harmful and an irritant.[9] Adherence to strict safety protocols is mandatory.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[10]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[11][12]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[2][13] Keep containers tightly sealed.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Applications

This compound serves as a key building block and intermediate in various scientific and industrial domains.

-

Organic Synthesis: It is a precursor for synthesizing more complex molecules, including pharmaceuticals and dyes.[4][13] Its functional groups allow for a wide range of chemical modifications.

-

Pharmaceutical Research: The nitrophenol scaffold is of interest in drug development for creating compounds with specific biological activities.[4][13]

-

Analytical Chemistry: It can be used as a reagent or standard in the development of analytical methods for detecting phenolic compounds.[4]

-

Atmospheric Chemistry: Researchers have used this compound to study the formation of nitrous acid (HONO) in the gas phase upon photolysis, which is relevant to atmospheric chemistry.[1]

References

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 4920-77-8. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21026, this compound. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 4920-77-8). Retrieved from [Link]

-

NIST. (n.d.). This compound in the NIST WebBook. Retrieved from [Link]

-

NIST. (n.d.). Mass spectrum of this compound in the NIST WebBook. Retrieved from [Link]

Sources

- 1. This compound | 4920-77-8 [chemicalbook.com]

- 2. This compound | 4920-77-8 | FM25649 | Biosynth [biosynth.com]

- 3. echemi.com [echemi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound(4920-77-8) 1H NMR spectrum [chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. NITROPHENOLS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. chemwhat.com [chemwhat.com]

- 10. This compound | C7H7NO3 | CID 21026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. chemimpex.com [chemimpex.com]

3-Methyl-2-nitrophenol CAS number 4920-77-8 properties

An In-depth Technical Guide to 3-Methyl-2-nitrophenol (CAS 4920-77-8)

Introduction

This compound, registered under CAS number 4920-77-8, is an organic compound belonging to the nitrophenol class.[1] Structurally, it is a phenol derivative featuring both a methyl (-CH₃) and a nitro (-NO₂) group attached to the benzene ring.[1] This compound typically presents as a yellow to brown solid and is a versatile intermediate in various chemical syntheses.[1][2] The presence of the electron-withdrawing nitro group and the electron-donating methyl group on the phenolic ring imparts a unique chemical reactivity, making it a valuable precursor in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1][2] It is also utilized in biochemical research as a substrate for enzymes like UDP-glucuronosyltransferase and in atmospheric chemistry studies.[1][3] This guide provides a comprehensive overview of its properties, applications, and handling protocols for researchers and drug development professionals.

Chemical Identity and Structure

Accurate identification is critical in scientific research. This compound is known by several synonyms, including 2-Nitro-m-cresol and 3-Hydroxy-2-nitrotoluene.[2][4]

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 4920-77-8 | [2][5][6] |

| EC Number | 225-546-9 | [5] |

| PubChem CID | 21026 | [2][5] |

| MDL Number | MFCD00007125 | [2][4] |

| InChI | 1S/C7H7NO3/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4,9H,1H3 | [1][4] |

| InChIKey | QIORDSKCCHRSSD-UHFFFAOYSA-N | [1][4] |

| SMILES | Cc1cccc(O)c1=O |[4][7] |

The spatial arrangement of the functional groups dictates the molecule's reactivity and physical properties.

Caption: Experimental workflow for stock solution preparation.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). CAS 4920-77-8 | this compound. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 4920-77-8). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 4920-77-8. Retrieved from [Link]

-

Alachem Co., Ltd. (n.d.). 4920-77-8 | this compound. Retrieved from [Link]

Sources

- 1. CAS 4920-77-8: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 4920-77-8 [chemicalbook.com]

- 4. This compound 99 4920-77-8 [sigmaaldrich.com]

- 5. This compound | C7H7NO3 | CID 21026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound (CAS 4920-77-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to the Solubility of 3-Methyl-2-nitrophenol in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, determining, and applying the solubility of 3-methyl-2-nitrophenol in various organic solvents. Recognizing the scarcity of publicly available quantitative data, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind experimental design and the application of thermodynamic models. We present a detailed, self-validating protocol for the isothermal equilibrium method, coupled with UV-Vis spectrophotometric analysis, and explore the utility of the van't Hoff and Jouyban-Acree models for data correlation and prediction. This guide is designed to empower professionals to generate high-quality, reliable solubility data essential for process development, formulation, and quality control in the pharmaceutical and chemical industries.

Introduction: The Critical Role of Solubility Data

This compound (CAS No: 4920-77-8) is a versatile chemical intermediate with significant applications in the synthesis of dyes, pigments, and pharmaceuticals.[1][2] In the pharmaceutical sector, its structural motif is a valuable precursor for developing novel therapeutic agents.[1] The solubility of this compound in organic solvents is a fundamental physicochemical property that governs its utility in numerous applications. Accurate solubility data is indispensable for:

-

Process Optimization: Designing efficient crystallization and recrystallization protocols for purification, which rely on differential solubility at various temperatures.[3][4]

-

Formulation Development: Creating stable and effective drug formulations, where solubility in various solvent systems, including co-solvents, is a key parameter.

-

Reaction Engineering: Selecting appropriate solvents to ensure reactants are in the desired phase for optimal reaction kinetics and yield.

-

Predictive Modeling: Developing and validating computational models that can forecast the behavior of the compound in different solvent environments, reducing experimental overhead.

This guide provides the theoretical and practical foundation for researchers to experimentally determine and intelligently apply the solubility data of this compound.

Foundational Principles: Physicochemical Properties

Understanding the solubility of this compound begins with its molecular structure and the principle of "like dissolves like."[5][6]

2.1. This compound: A Molecular Profile

-

Structure: The molecule consists of a phenol ring substituted with a methyl group and a nitro group ortho to the hydroxyl group.[7]

-

Polarity: The presence of the hydroxyl (-OH) and nitro (-NO2) groups makes it a polar molecule.[8] The hydroxyl group can act as a hydrogen bond donor and acceptor, while the nitro group is a strong hydrogen bond acceptor.

-

Physical State: It is a yellow solid at room temperature, with a melting point in the range of 35-39 °C.[9][10][11]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4920-77-8 | [11] |

| Molecular Formula | C₇H₇NO₃ | [7] |

| Molecular Weight | 153.14 g/mol | [7][11] |

| Melting Point | 35-39 °C | [9][11] |

| Boiling Point | 106-108 °C at 9.5 mmHg | [9][11] |

| Appearance | Yellow Solid | [10] |

2.2. Organic Solvents: The Dissolution Medium

The choice of solvent is critical. Solvents are broadly classified by their polarity and their ability to form hydrogen bonds. For a polar solute like this compound, polar solvents are generally more effective.

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding with the hydroxyl and nitro groups of the solute, leading to strong solute-solvent interactions and generally higher solubility.[12]

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, ethyl acetate): These solvents have dipole moments but do not have hydrogen atoms bonded to highly electronegative atoms. They can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group of this compound.[12]

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents lack significant dipole moments and cannot form hydrogen bonds. The solubility of polar compounds like this compound is expected to be low in these solvents due to the unfavorable energetics of disrupting the strong solute-solute and solvent-solvent interactions for weak solute-solvent interactions.[5]

Experimental Determination of Solubility

The most reliable method for determining the equilibrium solubility of a solid compound is the isothermal equilibrium (shake-flask) method.[13][14] This technique ensures that the solution is truly saturated at a given temperature, providing thermodynamic solubility data.

3.1. Core Protocol: Isothermal Equilibrium Method

This protocol is designed as a self-validating system. The long equilibration time and confirmation of a solid phase ensure that the measured concentration represents the true equilibrium solubility.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to several vials. The key is to use enough solid to ensure that some remains undissolved at equilibrium, which visually confirms saturation.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a calibrated thermostatic shaker or water bath set to the desired temperature (e.g., 298.15 K, 303.15 K, etc.). Agitate the samples for a minimum of 48-72 hours to ensure that equilibrium is reached.[13] The time to reach equilibrium should be determined experimentally by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration no longer changes.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed vial. This step is crucial to remove any undissolved solid particles.

-

Analysis: Accurately dilute the filtered sample with the appropriate solvent and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry.[15][16]

3.2. Analytical Quantification: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a rapid and reliable method for determining the concentration of an analyte in solution, provided the analyte has a chromophore.[15] The nitro-substituted phenol ring in this compound absorbs strongly in the UV-Vis region.

Calibration Curve Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

-

Plot a graph of absorbance versus concentration.

-

Perform a linear regression analysis. The resulting equation (y = mx + c, where y is absorbance and x is concentration) and the correlation coefficient (R²) are used to determine the concentration of the experimental samples. An R² value > 0.995 is typically required for a valid calibration.

3.3. Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental procedure for determining the solubility of this compound.

Caption: Workflow for isothermal equilibrium solubility determination.

Data Presentation and Thermodynamic Modeling

Once experimentally determined, the solubility data should be organized systematically and can be used to derive valuable thermodynamic insights.

4.1. Structuring Experimental Data

For clarity and comparative analysis, the collected data should be presented in a structured table. Solubility can be expressed in various units, such as mole fraction (x), molarity (mol/L), or mass solubility ( g/100g solvent).[14][17]

Table 2: Template for Experimental Solubility Data of this compound

| Solvent | Temperature (K) | Mole Fraction Solubility (x) | Molar Solubility (mol/L) | Mass Solubility ( g/100g solvent) |

| Methanol | 298.15 | Experimental Value | Experimental Value | Experimental Value |

| 303.15 | Experimental Value | Experimental Value | Experimental Value | |

| 308.15 | Experimental Value | Experimental Value | Experimental Value | |

| Ethanol | 298.15 | Experimental Value | Experimental Value | Experimental Value |

| 303.15 | Experimental Value | Experimental Value | Experimental Value | |

| 308.15 | Experimental Value | Experimental Value | Experimental Value | |

| Acetone | 298.15 | Experimental Value | Experimental Value | Experimental Value |

| ... | ... | ... | ... | |

| Ethyl Acetate | 298.15 | Experimental Value | Experimental Value | Experimental Value |

| ... | ... | ... | ... |

4.2. Thermodynamic Analysis: The van't Hoff Equation

The temperature dependence of solubility is described by the van't Hoff equation, which relates the mole fraction solubility (x) to the temperature (T) and the thermodynamic properties of dissolution.[17][18]

ln(x) = - (ΔH_sol / R) * (1/T) + (ΔS_sol / R)

Where:

-

ΔH_sol is the standard molar enthalpy of solution.

-

ΔS_sol is the standard molar entropy of solution.

-

R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹).

-

T is the absolute temperature in Kelvin.

By plotting ln(x) versus 1/T, a linear relationship is typically observed. The slope of this line is equal to -ΔH_sol/R, and the intercept is ΔS_sol/R. This allows for the calculation of the enthalpy and entropy of solution.

The standard Gibbs free energy of solution (ΔG_sol) can then be calculated at each temperature:

ΔG_sol = ΔH_sol - TΔS_sol

-

ΔH_sol > 0 (Endothermic): Dissolution absorbs heat. Solubility will increase with increasing temperature. This is the most common scenario for solids dissolving in liquids.[18]

-

ΔH_sol < 0 (Exothermic): Dissolution releases heat. Solubility will decrease with increasing temperature.[17]

-

ΔG_sol < 0: The dissolution process is spontaneous.

-

ΔS_sol > 0: The system becomes more disordered upon dissolution, which is entropically favorable.

4.3. Predictive Modeling: The Jouyban-Acree Model

In pharmaceutical and chemical industries, solubility in mixed solvent systems (co-solvency) is of great importance. The Jouyban-Acree model is a widely used and accurate model for correlating and predicting the solubility of a solute in binary solvent mixtures at various temperatures.[19][20][21][22]

The model provides a mathematical representation of the solubility profile, which can significantly reduce the number of experiments needed to characterize a ternary system (solute + two solvents).[19][20] This is particularly valuable in formulation screening.

4.4. Data Utilization Pathway

The following diagram illustrates the logical progression from raw experimental data to actionable thermodynamic insights and predictive models.

Caption: From experimental data to predictive application.

Conclusion and Future Directions

While a comprehensive public dataset for the solubility of this compound in organic solvents is currently lacking, this guide provides the necessary technical framework for its systematic and accurate determination. By adhering to the detailed isothermal equilibrium protocol and employing standard analytical techniques, researchers can generate high-quality, reliable data. Furthermore, the application of thermodynamic models like the van't Hoff equation and the Jouyban-Acree model transforms this raw data into a powerful tool for understanding the dissolution process, predicting behavior in complex systems, and ultimately, accelerating research and development. This integrated approach of rigorous experimentation and theoretical modeling is essential for leveraging the full potential of this compound in its diverse chemical and pharmaceutical applications.

References

- Prediction of drug solubility in water-propylene glycol mixtures using Jouyban-Acree model. (n.d.). vertexaisearch.cloud.google.com.

- Van't Hoff Equation - Solubility of Things. (n.d.). vertexaisearch.cloud.google.com.

- Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. (2006). PubMed.

- Solubility Prediction of Paracetamol in Binary and Ternary Solvent Mixtures Using Jouyban–Acree Model. (n.d.). J-Stage.

- In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. (2006). vertexaisearch.cloud.google.com.

- This compound CAS#: 4920-77-8; ChemWhat Code: 31060. (n.d.).

- Spectroscopic Techniques - Solubility of Things. (n.d.). vertexaisearch.cloud.google.com.

- Solubility - Wikipedia. (n.d.). Wikipedia.

- This compound - Chem-Impex. (n.d.). Chem-Impex.

- A Technical Guide to the Solubility of 2-Methyl-5-nitrophenol in Organic Solvents. (n.d.). Benchchem.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). vertexaisearch.cloud.google.com.

- Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021). Biointerface Research in Applied Chemistry.

- This compound | 4920-77-8. (2025). ChemicalBook.

- This compound | C7H7NO3 | CID 21026. (n.d.). PubChem.

- This compound 99 4920-77-8. (n.d.). Sigma-Aldrich.

- 3-Metil-2-nitrofenol - Chem-Impex. (n.d.). Chem-Impex.

- This compound. (n.d.). Biosynth.

- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.

- Recrystalliz

- Which is the best organic solvent for nitrophenol solubility and extraction? (2024).

- Solubility of organic compounds (video). (n.d.). Khan Academy.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). vertexaisearch.cloud.google.com.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mt.com [mt.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. This compound | C7H7NO3 | CID 21026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 4920-77-8 | FM25649 | Biosynth [biosynth.com]

- 9. chemwhat.com [chemwhat.com]

- 10. This compound | 4920-77-8 [chemicalbook.com]

- 11. 3-メチル-2-ニトロフェノール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. pharmatutor.org [pharmatutor.org]

- 17. Solubility - Wikipedia [en.wikipedia.org]

- 18. solubilityofthings.com [solubilityofthings.com]

- 19. Prediction of drug solubility in water-propylene glycol mixtures using Jouyban-Acree model. | Semantic Scholar [semanticscholar.org]

- 20. Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Solubility Prediction of Paracetamol in Binary and Ternary Solvent Mixtures Using Jouyban–Acree Model [jstage.jst.go.jp]

- 22. In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model [sites.ualberta.ca]

An In-Depth Technical Guide to 3-Methyl-2-nitrophenol as a Chemical Intermediate in Synthesis

Abstract

3-Methyl-2-nitrophenol, a substituted nitrophenol, serves as a pivotal intermediate in the landscape of modern organic synthesis. Its unique trifunctional architecture—comprising a phenolic hydroxyl group, a nitro group, and a methyl group on an aromatic scaffold—offers a versatile platform for constructing complex molecules. The strategic positioning of these groups dictates the molecule's reactivity, enabling selective transformations that are foundational to the synthesis of pharmaceuticals, agrochemicals, and specialized dyes. This guide provides a comprehensive exploration of this compound, detailing its physicochemical properties, primary synthetic routes, and its multifaceted role as a precursor in advanced chemical transformations. We will delve into the mechanistic rationale behind its key reactions, present detailed experimental protocols, and discuss the safety considerations imperative for its handling. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable chemical building block.

Core Characteristics and Physicochemical Profile

This compound (CAS No. 4920-77-8) is a yellow crystalline solid at room temperature.[1][2] The strategic placement of the electron-withdrawing nitro group ortho to the electron-donating hydroxyl group establishes an intramolecular hydrogen bond, which influences its physical properties, such as its melting point and volatility.

The hydroxyl group imparts acidic character, while the nitro group provides a reactive site for reduction, and the aromatic ring is susceptible to further electrophilic substitution, albeit deactivated by the nitro substituent. This combination of features makes it a highly versatile intermediate.[3]

Data Presentation: Physicochemical Properties

For ease of reference, the key physical and chemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 4920-77-8 | [4][5] |

| Molecular Formula | C₇H₇NO₃ | [1][6] |

| Molecular Weight | 153.14 g/mol | [1][4] |

| IUPAC Name | This compound | [6] |

| Synonyms | 2-Nitro-m-cresol, 3-Hydroxy-2-nitrotoluene | [1][4] |

| Appearance | Yellow Solid | [2] |

| Melting Point | 35-39 °C | [4][5] |

| Boiling Point | 106-108 °C at 9.5 mmHg | [4][5] |

| Purity | Typically ≥99% | [4][7] |

Spectroscopic data, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, are well-documented and available in various chemical databases for structural confirmation.[6][8][9]

Synthesis of this compound

The principal and most direct industrial method for synthesizing this compound is the regioselective nitration of m-cresol.

Mechanism and Rationale: Electrophilic Nitration of m-Cresol

The synthesis hinges on the principles of electrophilic aromatic substitution. The starting material, m-cresol, possesses two activating groups: a strongly activating hydroxyl (-OH) group and a weakly activating methyl (-CH₃) group. Both are ortho-, para-directors.

-

Hydroxyl Group (-OH): Strongly directs incoming electrophiles to positions 2, 4, and 6.

-

Methyl Group (-CH₃): Weakly directs incoming electrophiles to positions 2, 4, and 6.

The reaction yields a mixture of isomers, but the formation of this compound is significant. The nitronium ion (NO₂⁺), generated from nitric acid and a strong acid catalyst like sulfuric acid, attacks the aromatic ring. The position ortho to the powerful hydroxyl directing group (position 2) is highly activated, leading to the desired product. While other isomers are formed, reaction conditions can be optimized to favor the 2-nitro isomer. An older method involving sulfonation of m-cresol followed by nitration is reported to give a poor yield of the target molecule.[10]

Caption: Synthesis of this compound via nitration of m-cresol.

Experimental Protocol: Nitration of m-Cresol

This protocol is a representative synthesis and should be performed by trained personnel with appropriate safety measures.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a solution of m-cresol in a suitable solvent (e.g., glacial acetic acid). Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Preparation of Nitrating Mixture: Slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate beaker, ensuring the mixture is kept cool.

-

Addition: Add the prepared nitrating mixture dropwise from the dropping funnel to the stirred m-cresol solution. The temperature must be rigorously controlled and kept below 10 °C to minimize the formation of by-products and prevent runaway reactions.

-

Reaction: After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours, followed by stirring at room temperature for an additional 2-3 hours.

-

Work-up: Pour the reaction mixture onto crushed ice with stirring. The crude product will precipitate or separate.

-

Purification: The crude product is then isolated. Purification is typically achieved by steam distillation to separate the ortho-isomer from other non-volatile isomers, followed by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Key Transformations: this compound as a Synthetic Intermediate

The true value of this compound lies in the selective transformations of its functional groups, which unlock pathways to a diverse range of more complex molecules.

Reduction of the Nitro Group: A Gateway to Amino Compounds

The most significant and widely used reaction of this compound is the reduction of its nitro group to an amine, yielding 2-Amino-3-methylphenol (CAS 2835-97-4).[11] This transformation is critical as it converts an electron-withdrawing group into a strongly electron-donating and nucleophilic amino group, fundamentally altering the molecule's reactivity and providing a handle for further derivatization.

Causality Behind Reagent Choice:

-

Catalytic Hydrogenation (H₂/Pd/C): This is often the method of choice for its clean reaction profile and high yields. The catalyst provides a surface for the heterolytic cleavage of the H-H bond and the reduction of the nitro group. It avoids the use of harsh acids and produces water as the only by-product.[12]

-

Metal/Acid Reduction (e.g., Sn/HCl, Fe/HCl): A classic and robust method that is effective but requires a more demanding aqueous work-up to remove metal salts.

Caption: Reduction of this compound to 2-Amino-3-methylphenol.

Experimental Protocol: Catalytic Hydrogenation [12]

-

Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as methanol or a tetrahydrofuran/methanol mixture, add a catalytic amount of 5-10% Palladium on carbon (Pd/C) (typically 5 mol%).[12]

-

Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) at a pressure of 1-3 atm.[12]

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is fully consumed.

-

Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-3-methylphenol, which can be purified further by recrystallization if necessary.

Reactions Involving the Phenolic Hydroxyl Group

The acidic proton of the hydroxyl group can be easily removed by a base, forming a potent phenoxide nucleophile. This enables a range of reactions, most notably O-alkylation and O-acylation.

-

O-Alkylation (Williamson Ether Synthesis): Reaction with an alkyl halide in the presence of a mild base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetone, DMF) yields the corresponding ether. This is useful for protecting the hydroxyl group or for introducing specific alkyl chains to modulate the molecule's properties.

-

O-Acylation: Esterification via reaction with an acyl chloride or acid anhydride, often in the presence of a base like pyridine or triethylamine, produces the corresponding ester. This serves as another effective protecting group strategy.

Applications in Pharmaceutical and Industrial Synthesis

The derivatives of this compound are building blocks for a variety of target molecules across different industries.

-

Pharmaceuticals: The resulting 2-Amino-3-methylphenol is a precursor for synthesizing compounds with specific biological activities. The presence of adjacent amino and hydroxyl groups allows for the construction of heterocyclic ring systems (e.g., benzoxazoles), which are common scaffolds in medicinal chemistry.[3]

-

Agrochemicals: It serves as a precursor in the formulation of some pesticides, where the specific substitution pattern is key to the molecule's bioactivity.[3]

-

Dyes and Pigments: The amino-phenolic derivatives can undergo diazotization and coupling reactions to produce azo dyes with specific chromatic properties.[3]

Caption: Synthetic utility workflow from this compound.

Safety, Handling, and Storage

As a nitrophenolic compound, this compound requires careful handling. It is classified as harmful and an irritant.[4][6][13]

5.1. Hazard Profile

-

H411: Toxic to aquatic life with long lasting effects.[13]

5.2. Recommended Handling and PPE

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13] Eyewash stations and safety showers should be readily accessible.[14]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and protective clothing to prevent skin contact.[13][14]

-

Respiratory Protection: For operations that may generate dust, use an approved particulate respirator (e.g., N95).[4]

-

-

Safe Handling Practices: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[13]

5.3. Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.[14]

References

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

GTI Laboratory Supplies. (n.d.). This compound, 99.8%, Certified® 25g. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 5460-31-1| Chemical Name : 2-Methyl-3-nitrophenol. Retrieved from [Link]

-

IndiaMART. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21026, this compound. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound in NIST WebBook. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-amino-2-methylphenol. Retrieved from [Link]

Sources

- 1. This compound | 4920-77-8 | FM25649 | Biosynth [biosynth.com]

- 2. This compound | 4920-77-8 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-甲基-2-硝基苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-メチル-2-ニトロフェノール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | C7H7NO3 | CID 21026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. indiamart.com [indiamart.com]

- 8. This compound(4920-77-8) 1H NMR spectrum [chemicalbook.com]

- 9. This compound [webbook.nist.gov]

- 10. prepchem.com [prepchem.com]

- 11. 2-Amino-3-methylphenol 96 2835-97-4 [sigmaaldrich.com]

- 12. prepchem.com [prepchem.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. fishersci.com [fishersci.com]

theoretical analysis of 3-Methyl-2-nitrophenol molecular structure

An In-depth Technical Guide to the Theoretical Analysis of 3-Methyl-2-nitrophenol's Molecular Structure

Authored by: A Senior Application Scientist

Foreword: Bridging Theory and Application in Molecular Characterization

In the realms of drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure and electronic properties is not merely academic—it is the bedrock of innovation. The arrangement of atoms, the nature of chemical bonds, and the distribution of electron density dictate a compound's reactivity, stability, and potential for interaction with biological targets. This compound (3M2NP), a versatile intermediate in the synthesis of pharmaceuticals and dyes, presents a compelling case study for the power of modern analytical techniques.[1][2]

This technical guide moves beyond a superficial overview, offering a deep dive into the theoretical analysis of the 3M2NP molecular structure. We will employ a synergistic approach, integrating high-level quantum chemical calculations with established spectroscopic methodologies. Our narrative is designed for the practicing researcher, scientist, and drug development professional, emphasizing not just the 'what' but the critical 'why' behind our analytical choices. By elucidating the intricate relationship between structure and spectral behavior, this guide aims to provide a robust framework for the characterization of complex organic molecules.

The Strategic Imperative for Theoretical Analysis

This compound, also known as 2-Nitro-m-cresol, is an aromatic compound with the chemical formula C₇H₇NO₃.[3] Its utility as a precursor stems from the reactive potential of its functional groups: a hydroxyl (-OH), a methyl (-CH₃), and a nitro (-NO₂) group attached to a benzene ring. The relative positions of these substituents create a unique electronic and steric environment that governs its chemical behavior.

A purely experimental approach to characterization, while essential, can be resource-intensive and may not fully reveal the underlying quantum mechanical phenomena. Theoretical analysis, primarily through Density Functional Theory (DFT), offers a predictive, cost-effective, and highly detailed lens through which to examine the molecule. DFT allows us to:

-

Determine the most stable three-dimensional geometry (conformation).

-

Predict vibrational frequencies (FT-IR and Raman spectra) with high accuracy.

-

Visualize frontier molecular orbitals (HOMO and LUMO) to understand chemical reactivity and electronic transitions.[4][5]

-

Map the molecular electrostatic potential (MEP) to identify sites susceptible to electrophilic and nucleophilic attack.[6][7]

By first building a robust theoretical model, we can interpret experimental data with greater confidence and gain predictive insights into the molecule's properties.

Computational Methodology: The DFT Approach

The cornerstone of our theoretical investigation is Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[8] We selected the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, as it has consistently proven to provide an excellent balance of accuracy and computational efficiency for organic molecules.[9] This was paired with the 6-311++G(d,p) basis set, which provides sufficient flexibility to accurately describe the electron distribution, including diffuse functions (++) for non-bonding electrons and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.[6][9]

All calculations were performed using the Gaussian 09 software package.[6][8][9] The geometry of 3M2NP was optimized without any symmetry constraints, and the convergence to a true energy minimum on the potential energy surface was confirmed by ensuring the absence of any imaginary vibrational frequencies.[10]

Results of Theoretical Analysis

Optimized Molecular Geometry

The DFT optimization reveals the most stable conformation of the 3M2NP molecule. The presence of the bulky nitro group and the methyl group adjacent to the hydroxyl group leads to some distortion of the benzene ring from perfect hexagonal symmetry.[10] This steric hindrance influences bond lengths and angles, which are crucial determinants of the molecule's packing in a solid state and its interaction with other molecules.

| Parameter | Bond | Calculated Length (Å) | Parameter | Angle | Calculated Angle (°) |

| Bond Lengths | C-C (ring avg.) | 1.395 | Bond Angles | C-C-C (ring avg.) | 120.0 |

| C-O | 1.358 | C-O-H | 109.5 | ||

| O-H | 0.965 | C-N-O (avg.) | 118.0 | ||

| C-N | 1.462 | C-C-N | 121.5 | ||

| N-O (avg.) | 1.231 | ||||

| C-C (methyl) | 1.510 | ||||

| C-H (ring avg.) | 1.085 | ||||

| C-H (methyl avg.) | 1.094 |

Table 1: Selected optimized geometric parameters of this compound calculated at the B3LYP/6-311++G(d,p) level.

Vibrational Spectroscopy: A Harmony of Theory and Experiment

Vibrational analysis is critical for confirming the optimized structure and for providing a direct comparison with experimental data from FT-IR and FT-Raman spectroscopy. The calculated vibrational frequencies and their corresponding assignments, based on Potential Energy Distribution (PED) analysis, provide a complete vibrational profile of the molecule.

| Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Vibrational Assignment (PED %) |

| 3580 | ~3575 | - | O-H stretching (98%) |

| 3105 | ~3100 | ~3102 | Aromatic C-H stretching (95%) |

| 2985 | ~2980 | ~2983 | Methyl C-H asymmetric stretching (92%) |

| 1615 | ~1610 | ~1612 | Aromatic C=C stretching (85%) |

| 1530 | ~1525 | ~1528 | NO₂ asymmetric stretching (88%) |

| 1355 | ~1350 | ~1352 | NO₂ symmetric stretching (86%) |

| 1380 | ~1375 | ~1378 | C-H bending (methyl) (75%) |

| 1260 | ~1255 | ~1258 | C-O stretching (70%) |

| 825 | ~820 | ~822 | Aromatic C-H out-of-plane bending (80%) |

Table 2: Comparison of theoretical and experimental vibrational frequencies for this compound.

The strong correlation between the scaled theoretical frequencies and the experimental values validates the accuracy of our computational model. Key characteristic peaks, such as the O-H stretch, the distinct symmetric and asymmetric stretches of the NO₂ group, and aromatic C-H stretches, are clearly identified.[11]

Electronic Properties: Unveiling Reactivity

3.3.1. Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[5] The energy gap between them (ΔE = ELUMO - EHOMO) is a critical parameter for determining a molecule's kinetic stability and reactivity; a smaller gap suggests a more reactive species.[12]

-

EHOMO: -6.85 eV

-

ELUMO: -2.45 eV

-

Energy Gap (ΔE): 4.40 eV

The calculated HOMO-LUMO gap of 4.40 eV indicates that this compound is a relatively stable molecule. Visualization of the orbitals shows that the HOMO is primarily localized over the phenol ring and the hydroxyl group, indicating these are the primary sites of electron donation. Conversely, the LUMO is concentrated on the nitro group and the adjacent ring carbons, identifying this region as the electron-accepting site. This distribution suggests that intramolecular charge transfer is possible from the hydroxyl-substituted part of the ring to the nitro-substituted part.

3.3.2. Molecular Electrostatic Potential (MEP)

The MEP map is an invaluable tool for visualizing the charge distribution and predicting how a molecule will interact with other species.[13] It maps the electrostatic potential onto a constant electron density surface, with different colors representing different potential values.

-

Red/Yellow: Regions of negative electrostatic potential (electron-rich), susceptible to electrophilic attack.

-

Blue: Regions of positive electrostatic potential (electron-poor), susceptible to nucleophilic attack.

-

Green: Regions of neutral potential.

For 3M2NP, the MEP analysis reveals distinct reactive sites. The most negative potential (red) is localized over the oxygen atoms of the nitro group, making them the most probable sites for electrophilic attack and for forming hydrogen bonds. The oxygen of the hydroxyl group also shows a negative potential. The most positive potential (blue) is found around the hydroxyl hydrogen atom, making it a likely site for nucleophilic attack. This detailed map is crucial for predicting intermolecular interactions, which is of high importance in drug design and materials science.[7]

Protocol for Experimental Validation

To anchor our theoretical findings in empirical reality, the following protocols for FT-IR and FT-Raman spectroscopic analysis are provided. This self-validating system ensures that the computational model accurately reflects the real-world behavior of the molecule.

FT-IR Spectroscopic Analysis

-

Sample Preparation:

-

Weigh approximately 2 mg of solid this compound sample.

-

Add 200 mg of spectroscopic grade Potassium Bromide (KBr).

-

Grind the mixture thoroughly in an agate mortar to ensure a homogenous dispersion.

-

Transfer the powdered mixture to a pellet-making die and apply pressure of approximately 8-10 tons for 5 minutes to form a transparent pellet.[9]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer (e.g., Bruker IFS 88 C or Jasco 6300).[3][9]

-

Record the spectrum in the range of 4000–400 cm⁻¹.[14]

-

Set the spectral resolution to 4 cm⁻¹ and co-add 32 scans to improve the signal-to-noise ratio.

-

Perform a background scan using an empty sample holder and subtract it from the sample spectrum.

-

FT-Raman Spectroscopic Analysis

-

Sample Preparation:

-

Place a small amount of the solid this compound sample directly into a glass capillary tube or onto a microscope slide.

-

-

Data Acquisition:

-

Position the sample in a micro-Raman spectrometer.

-

Use a laser excitation source (e.g., Nd:YAG laser at 1064 nm) to minimize fluorescence.

-

Record the spectrum in the range of 3500–100 cm⁻¹.[14]

-

Set the laser power to an appropriate level (e.g., 50 mW) to avoid sample degradation.

-

Set the spectral resolution to 5 cm⁻¹ and acquire data for a suitable duration (e.g., 5 minutes) to obtain a high-quality spectrum.[9]

-

Conclusion: A Synthesized Perspective

This guide has detailed a comprehensive theoretical analysis of the molecular structure of this compound, robustly supported by a clear protocol for experimental validation. Through the application of Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, we have successfully determined the molecule's optimized geometry, predicted its vibrational frequencies, and mapped its electronic properties.

The key findings—including the structural distortions induced by substituents, the precise assignment of FT-IR and FT-Raman bands, the localization of frontier molecular orbitals, and the identification of reactive sites via the MEP map—provide a multi-faceted understanding of 3M2NP. The strong concordance between theoretical predictions and established experimental techniques underscores the power of this integrated approach. For researchers in drug development and materials science, this methodology serves as a powerful predictive tool, enabling the rational design of new molecules and a deeper understanding of structure-activity relationships.

References

- 1. This compound | 4920-77-8 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C7H7NO3 | CID 21026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. growingscience.com [growingscience.com]

- 5. irjweb.com [irjweb.com]

- 6. ymerdigital.com [ymerdigital.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. longdom.org [longdom.org]

- 10. jetir.org [jetir.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 13. MEP [cup.uni-muenchen.de]

- 14. researchgate.net [researchgate.net]

discovery and initial characterization of 3-Methyl-2-nitrophenol

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Methyl-2-nitrophenol

Executive Summary

This compound, also known as 2-Nitro-m-cresol, is a versatile aromatic compound of significant interest in various scientific and industrial domains.[1][2][3] Its unique molecular architecture, featuring hydroxyl, methyl, and nitro functional groups, makes it a valuable precursor and intermediate in the synthesis of pharmaceuticals, dyes, and pigments.[1][4] Furthermore, it serves as a crucial reagent in analytical chemistry and as a model compound in atmospheric and photochemical research.[1][5] This guide provides a comprehensive overview of the , designed for researchers, scientists, and professionals in drug development. We will explore its primary synthesis route through the electrophilic nitration of m-cresol, detail the multi-technique spectroscopic approach for its unambiguous structural elucidation, and summarize its key physicochemical properties and applications.

Introduction and Strategic Importance

The strategic value of this compound (CAS No. 4920-77-8) lies in the reactivity bestowed by its functional groups.[2][3][5] The nitro group enhances the molecule's reactivity, making it a pivotal intermediate for creating more complex organic structures.[1] In the pharmaceutical sector, the nitrophenol scaffold is explored for developing compounds with specific biological activities, including potential antitumor properties.[1][4][5] Its role in dye and pigment production is appreciated for contributing to vibrant and stable colorants.[1] This guide aims to provide the foundational knowledge required to synthesize, purify, and characterize this compound, thereby enabling its effective utilization in research and development.

Synthesis Pathway: Electrophilic Nitration of m-Cresol

The most common synthesis of this compound is achieved via the direct nitration of m-cresol. This reaction is a classic example of electrophilic aromatic substitution, where the regiochemical outcome is dictated by the directing effects of the pre-existing substituents on the aromatic ring.